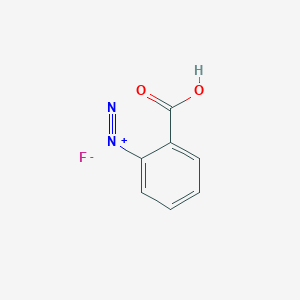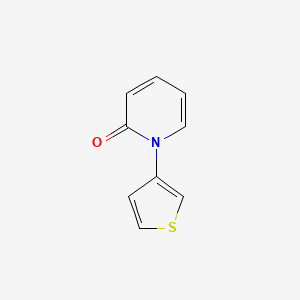
Benzoic acid propylcarbamoylmethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzoic acid propylcarbamoylmethyl ester is an organic compound that belongs to the ester family Esters are known for their pleasant fragrances and are commonly found in various natural and synthetic products
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid propylcarbamoylmethyl ester typically involves the esterification of benzoic acid with propylcarbamoylmethyl alcohol. This reaction can be catalyzed by acids such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts such as p-toluenesulfonic acid or Lewis acids like aluminum chloride can further enhance the reaction efficiency. The product is then purified through distillation or recrystallization to obtain a high-purity ester.
Analyse Des Réactions Chimiques
Types of Reactions
Hydrolysis: Benzoic acid propylcarbamoylmethyl ester can undergo hydrolysis in the presence of water and an acid or base catalyst, resulting in the formation of benzoic acid and propylcarbamoylmethyl alcohol.
Oxidation: The ester can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of benzoic acid and other oxidation products.
Reduction: Reduction of the ester can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of the corresponding alcohols.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride.
Major Products Formed
Hydrolysis: Benzoic acid and propylcarbamoylmethyl alcohol.
Oxidation: Benzoic acid and other oxidation products.
Reduction: Corresponding alcohols.
Applications De Recherche Scientifique
Benzoic acid propylcarbamoylmethyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a starting material for the preparation of other esters and derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug formulations and as a preservative in pharmaceutical products.
Industry: Utilized in the production of fragrances, flavors, and as an intermediate in the synthesis of various chemicals.
Mécanisme D'action
The mechanism of action of benzoic acid propylcarbamoylmethyl ester involves its interaction with specific molecular targets and pathways. As an ester, it can undergo hydrolysis to release benzoic acid and propylcarbamoylmethyl alcohol, which may exert their effects through various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the ester is used.
Comparaison Avec Des Composés Similaires
Benzoic acid propylcarbamoylmethyl ester can be compared with other esters derived from benzoic acid, such as:
Methyl benzoate: Known for its pleasant fragrance and used in perfumes and flavorings.
Ethyl benzoate: Used in the fragrance industry and as a solvent.
Butyl benzoate: Employed as a plasticizer and in the production of synthetic resins.
Uniqueness
The uniqueness of this compound lies in its specific structure, which imparts distinct physical and chemical properties
Propriétés
Numéro CAS |
106231-51-0 |
|---|---|
Formule moléculaire |
C12H15NO3 |
Poids moléculaire |
221.25 g/mol |
Nom IUPAC |
[2-oxo-2-(propylamino)ethyl] benzoate |
InChI |
InChI=1S/C12H15NO3/c1-2-8-13-11(14)9-16-12(15)10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3,(H,13,14) |
Clé InChI |
OLCZSUFMDPGDIL-UHFFFAOYSA-N |
SMILES canonique |
CCCNC(=O)COC(=O)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


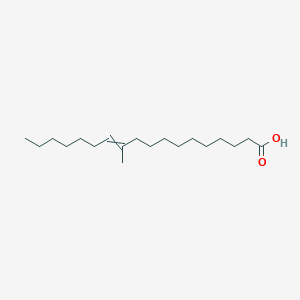

![2-[(5-Amino-2-chloro-4-fluorophenyl)sulfanyl]-N,N-dimethylbutanamide](/img/structure/B14343563.png)
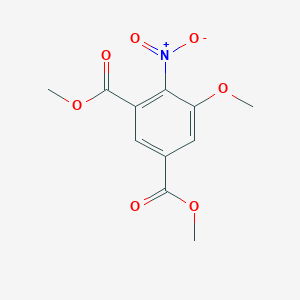
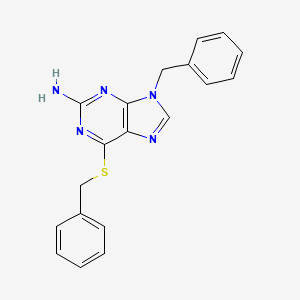
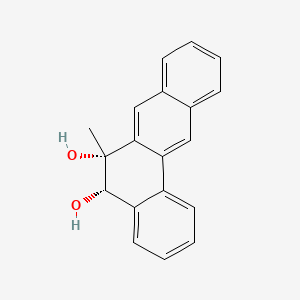
![10-(4-Methoxyphenyl)-3-methylbenzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B14343589.png)
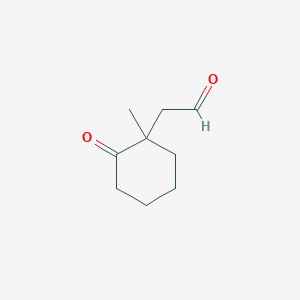
![Propanedioic acid, methyl[(4-methylphenyl)methyl]-](/img/structure/B14343597.png)

![3-(Phenylsulfonyl)-3-azatricyclo[3.2.2.02,4]nonane](/img/structure/B14343603.png)
![N-[(4-Hydroxy-3-methoxyphenyl)methyl]-3-phenylpropanamide](/img/structure/B14343608.png)
